molecular formula C11H8F14O B12554740 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane CAS No. 192998-90-6

1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane

Cat. No.: B12554740
CAS No.: 192998-90-6
M. Wt: 422.16 g/mol
InChI Key: GUZCWVVLKSAHNS-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal and chemical stability, making it valuable in industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane typically involves the fluorination of an appropriate precursor. The process may include the use of fluorinating agents such as elemental fluorine (F2) or other fluorine-containing compounds under controlled conditions to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.

    Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or organometallic compounds can be used.

    Addition Reactions: Catalysts like palladium or platinum may be employed to facilitate the reaction.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be utilized.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in medical imaging agents.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with other atoms, leading to the stabilization of reactive intermediates and the modulation of chemical reactivity. The prop-2-en-1-yl group can participate in various chemical reactions, influencing the overall behavior of the compound.

Comparison with Similar Compounds

    1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Another fluorinated compound with similar properties but different functional groups.

    1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-chlorooctane: Similar in structure but contains a chlorine atom instead of a prop-2-en-1-yl group.

Uniqueness: 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and potential applications compared to other fluorinated compounds. Its high fluorine content also contributes to its exceptional chemical stability and resistance to degradation.

Properties

CAS No.

192998-90-6

Molecular Formula

C11H8F14O

Molecular Weight

422.16 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,7,7-tetradecafluoro-8-prop-2-enoxyoctane

InChI

InChI=1S/C11H8F14O/c1-2-3-26-4-6(13,14)5(12)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)25/h2,5H,1,3-4H2

InChI Key

GUZCWVVLKSAHNS-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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